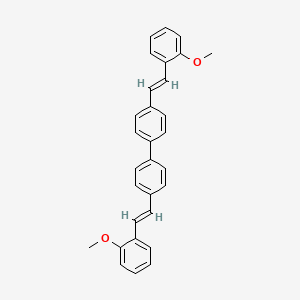

4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methoxy-2-[(E)-2-[4-[4-[(E)-2-(2-methoxyphenyl)ethenyl]phenyl]phenyl]ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26O2/c1-31-29-9-5-3-7-27(29)21-15-23-11-17-25(18-12-23)26-19-13-24(14-20-26)16-22-28-8-4-6-10-30(28)32-2/h3-22H,1-2H3/b21-15+,22-16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZAWHDJKNZWAAR-YHARCJFQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=CC2=CC=C(C=C2)C3=CC=C(C=C3)C=CC4=CC=CC=C4OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C/C2=CC=C(C=C2)C3=CC=C(C=C3)/C=C/C4=CC=CC=C4OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5068231 | |

| Record name | 1,1'-Biphenyl, 4,4'-bis[2-(2-methoxyphenyl)ethenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40470-68-6 | |

| Record name | 4,4-Bis(2-methoxystyryl)biphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040470686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 4,4'-bis[2-(2-methoxyphenyl)ethenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1'-Biphenyl, 4,4'-bis[2-(2-methoxyphenyl)ethenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-bis(2-methoxystyryl)-1,1'-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.924 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4-BIS(2-METHOXYSTYRYL)BIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3EQ1ZHS2A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Pathways for 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl

Several classical and modern synthetic routes have been successfully employed to construct the this compound molecule. These pathways offer versatile approaches starting from readily available precursors.

The Wittig reaction is a widely recognized and reliable method for the synthesis of alkenes from aldehydes or ketones and is a key strategy for preparing this compound. smolecule.comnih.govnih.gov This approach involves the reaction of a phosphorus ylide, also known as a Wittig reagent, with an appropriate aldehyde. youtube.com

In a typical synthesis for this specific compound, a biphenyl-based bis(phosphonium salt) is first prepared, often from 4,4'-bis(chloromethyl)biphenyl. This salt is then treated with a strong base to generate the corresponding bis(ylide). The ylide subsequently reacts with 2-methoxybenzaldehyde (B41997) to form the desired double bonds, yielding this compound. nih.govnih.gov One documented procedure involves stirring a mixture of the Wittig reagent and 2-methoxybenzaldehyde in refluxing N,N-dimethylformamide (DMF) for 4 hours, which afforded the product in an 84% yield. nih.gov The reaction mechanism proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then decomposes to form the thermodynamically stable triphenylphosphine (B44618) oxide and the desired alkene product. youtube.com This method offers good control over the location of the newly formed double bond. youtube.com

Table 1: Example of Wittig Reaction for this compound Synthesis

| Reactant 1 | Reactant 2 | Solvent | Conditions | Yield |

|---|

Cross-coupling reactions represent a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. smolecule.com These reactions are particularly effective for constructing the stilbene-biphenyl framework of this compound. smolecule.com

Among the various cross-coupling methods, those catalyzed by palladium complexes are the most prominent and widely applied for stilbene (B7821643) synthesis. bohrium.com Reactions such as the Heck, Suzuki, and Stille couplings are instrumental in this field. researchgate.netnih.gov

The Heck reaction (also known as the Mizoroki-Heck reaction) involves the coupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. wikipedia.org For the synthesis of this compound, this could involve reacting a 4,4'-dihalobiphenyl (e.g., 4,4'-diiodobiphenyl) with 2-methoxystyrene. The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by alkene insertion and subsequent β-hydride elimination to yield the stilbene product and regenerate the catalyst. wikipedia.org The Heck reaction is noted for its excellent trans selectivity. organic-chemistry.org

The Suzuki reaction is another cornerstone of palladium-catalyzed cross-coupling, forming a carbon-carbon bond between an organoboron compound and an organohalide. mdpi.comnih.gov A potential Suzuki pathway to this compound could involve the coupling of 4,4'-biphenyldiboronic acid with a 2-methoxystyryl halide. This reaction is valued for its mild conditions and the low toxicity of the boron-containing reagents. nih.gov

These palladium-catalyzed methods have become central to the synthesis of complex organic molecules due to their high efficiency and functional group tolerance. bohrium.comnih.gov

Table 2: Overview of Palladium-Catalyzed Reactions for Stilbene-Biphenyl Synthesis

| Reaction Name | Key Reactants | Catalyst System | Typical Base |

|---|---|---|---|

| Heck Reaction | Aryl/Vinyl Halide + Alkene | Pd(0) or Pd(II) complex bohrium.com | K₂CO₃, Et₃N, etc. wikipedia.org |

Condensation reactions provide an alternative, often more classical, route to stilbene derivatives. smolecule.com These protocols typically involve the reaction of an aldehyde with a compound containing an activated methyl or methylene (B1212753) group. For instance, the condensation of a biphenyl (B1667301) derivative featuring activated methyl groups at the 4 and 4' positions with 2-methoxybenzaldehyde could yield the target compound. While potentially simpler in terms of reagents, these methods may offer less stereocontrol compared to modern cross-coupling or Wittig approaches.

Cross-Coupling Reaction Strategies

Novel Synthetic Routes and Process Optimization

Research into the synthesis of stilbene-biphenyl frameworks continues to focus on developing more efficient, cost-effective, and environmentally benign methodologies. Novel synthetic routes often leverage advancements in catalysis and reaction engineering. Process optimization aims to improve yields, reduce reaction times, and simplify purification procedures.

One area of development is the use of heterogeneous catalysts, which can be easily recovered and reused, thus reducing costs and waste. researchgate.net For example, palladium nanoparticles supported on materials like polyaniline or silica (B1680970) have been investigated for Heck reactions. organic-chemistry.orgbeilstein-journals.org The use of ionic liquids as reaction media in Heck reactions has also been explored, sometimes allowing the reaction to proceed without the need for phosphorus ligands and enabling catalyst recycling. wikipedia.org

Furthermore, continuous-flow reactor technology is being applied to Heck reactions, offering advantages in scalability, safety, and process control. beilstein-journals.orgresearchgate.net Optimization of reaction conditions, such as solvent, base, temperature, and catalyst loading, is crucial for maximizing the efficiency of both novel and established synthetic pathways. researchgate.net

Catalytic Systems in Synthesis of Stilbene-Biphenyl Frameworks

The choice of catalytic system is paramount to the success of modern synthetic methods for preparing stilbene-biphenyl structures. While palladium-based systems are dominant, other transition metals and catalyst designs have been explored. smolecule.combohrium.com

Palladium catalysts for Heck and Suzuki reactions have evolved significantly. Early systems often relied on simple palladium salts like palladium(II) acetate (B1210297) or palladium chloride. wikipedia.org Modern systems frequently employ pre-formed Pd(0) complexes or utilize phosphine (B1218219) ligands (e.g., triphenylphosphine, SPhos, Xantphos) to stabilize the palladium center and modulate its reactivity and selectivity. bohrium.comnih.govbeilstein-journals.org The development of palladacycles and N-heterocyclic carbene (NHC) palladium complexes has provided highly active and stable catalysts capable of facilitating challenging coupling reactions. organic-chemistry.org

Beyond palladium, other transition metals have been investigated for stilbene synthesis. Nickel-catalyzed reactions, for example, can effectively produce E-alkenes from aldehydes and organozinc reagents. bohrium.com Rhodium has been used to catalyze the addition of boronic acids to styrenes. bohrium.com Additionally, Lewis acids such as SnCl₄, TiCl₄, and ZnCl₂ have been employed as catalysts in certain stilbene synthesis reactions, offering more economical alternatives to transition metals. researchgate.netchemrxiv.org The continuous development of new ligands and catalyst systems, including data-driven and machine learning approaches, promises to further enhance the synthesis of complex molecules like this compound. chemrxiv.org

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-methoxybenzaldehyde |

| 4,4'-bis(chloromethyl)biphenyl |

| N,N-dimethylformamide (DMF) |

| triphenylphosphine oxide |

| 4,4'-diiodobiphenyl |

| 2-methoxystyrene |

| 4,4'-biphenyldiboronic acid |

| 2-methoxystyryl halide |

| palladium(II) acetate |

| palladium chloride |

| triphenylphosphine |

| SPhos |

| Xantphos |

| SnCl₄ (Tin(IV) chloride) |

| TiCl₄ (Titanium tetrachloride) |

Transition Metal Catalysis for Biaryl Linkage Formation

The formation of the 1,1'-biphenyl core is a cornerstone of the synthesis of this compound. Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for forging carbon-carbon bonds between aryl systems.

The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryl compounds. gre.ac.ukresearchgate.netnih.gov This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide. gre.ac.ukkochi-tech.ac.jp For the synthesis of a 4,4'-disubstituted biphenyl, a key intermediate could be formed via the homocoupling of a 4-substituted arylboronic acid or a coupling between a 4-substituted aryl halide and its corresponding boronic acid. The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle that includes the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. kochi-tech.ac.jpdiva-portal.org

The Heck reaction provides an alternative pathway for C-C bond formation, typically between an aryl halide and an alkene. scienceinfo.comwikipedia.orgorganic-chemistry.org In the context of forming the biphenyl linkage, a variation of the Heck reaction could be envisioned, although it is more commonly employed for the formation of the styryl moieties. The mechanism of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond, β-hydride elimination to release the product, and reductive elimination to regenerate the catalyst. scienceinfo.comwikipedia.org

While direct examples for the synthesis of this compound using these methods to form the central biphenyl unit are not extensively detailed in readily available literature, the principles of these reactions are fundamental to the construction of the core biphenyl structure from smaller, functionalized aromatic precursors.

A notable approach to forming symmetrical stilbenes, which can be conceptually extended to the biphenyl system, is a double Heck reaction. For instance, the synthesis of symmetrical trans-stilbenes has been achieved through the double Heck reaction of arenediazonium salts with vinyltriethoxysilane. This method offers an alternative to the use of aryl halides.

Stereoselective Synthesis Considerations

The geometry of the two styryl double bonds in this compound is a crucial aspect of its structure and, consequently, its properties. The stereoselective synthesis of alkenes is therefore of paramount importance. The Horner-Wadsworth-Emmons (HWE) and Wittig reactions are the most prominent methods for achieving this.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes and is particularly known for its high (E)-stereoselectivity. wikipedia.orgwiley-vch.de This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.org The preference for the (E)-alkene is a result of the thermodynamic stability of the intermediates in the reaction mechanism. The reaction conditions, including the nature of the base and the steric bulk of the reactants, can influence the stereochemical outcome. wikipedia.org For the synthesis of this compound, a double HWE reaction between a bis-phosphonate derived from 4,4'-bis(halomethyl)-1,1'-biphenyl and two equivalents of 2-methoxybenzaldehyde would be a logical and stereocontrolled approach to the (E,E)-isomer.

The Wittig reaction is another cornerstone of alkene synthesis, involving the reaction of a phosphorus ylide with an aldehyde or ketone. nih.gov While the Wittig reaction is a powerful tool, its stereoselectivity can be more variable than the HWE reaction. The stereochemical outcome of the Wittig reaction is influenced by several factors, including the nature of the ylide (stabilized or non-stabilized), the reaction solvent, and the presence of lithium salts. nih.gov Studies on the Wittig reaction involving ortho-substituted benzaldehydes have shown that steric hindrance can play a significant role in determining the E/Z ratio of the resulting stilbenes. researchgate.netotterbein.edu A documented synthesis of this compound utilized a Wittig reaction between a Wittig reagent and 2-methoxybenzaldehyde, affording the product in an 84% yield.

Mechanistic Elucidation of Key Reaction Steps

A deeper understanding of the reaction mechanisms is crucial for optimizing the synthesis of this compound.

The mechanism of the Horner-Wadsworth-Emmons reaction begins with the deprotonation of the phosphonate ester by a base to form a phosphonate carbanion. This carbanion then undergoes nucleophilic addition to the carbonyl group of the aldehyde (in this case, 2-methoxybenzaldehyde) to form a tetrahedral intermediate. This intermediate then rearranges to form a four-membered oxaphosphetane ring. The key to the (E)-selectivity lies in the stereochemistry of this ring and its subsequent fragmentation. The transition state leading to the (E)-alkene is generally lower in energy, leading to its preferential formation upon elimination of the phosphate (B84403) byproduct. sctunisie.org

The mechanistic pathway of the Wittig reaction also proceeds through an oxaphosphetane intermediate. The initial step is the nucleophilic attack of the phosphorus ylide on the aldehyde. The stereochemical outcome is determined by the relative rates of formation of the cis and trans oxaphosphetane intermediates and their subsequent decomposition. For non-stabilized ylides, the reaction is often under kinetic control, leading to a predominance of the (Z)-alkene. However, for stabilized ylides, the reaction can be reversible, allowing for equilibration to the thermodynamically more stable (E)-alkene.

The catalytic cycle of the Suzuki-Miyaura coupling , when applied to the formation of the biphenyl linkage, would commence with the oxidative addition of a 4-halo-2-methoxystyryl precursor to a Pd(0) catalyst. This is followed by transmetalation with a corresponding boronic acid derivative. The final step is reductive elimination from the resulting diorganopalladium(II) complex to yield the this compound and regenerate the active Pd(0) catalyst. diva-portal.org

Similarly, a Heck coupling mechanism for the formation of the styryl arms would involve the oxidative addition of 4,4'-dihalo-1,1'-biphenyl to a Pd(0) catalyst. This is followed by the coordination and migratory insertion of 2-methoxystyrene. A subsequent β-hydride elimination would form the styryl double bond, and a final reductive elimination step would regenerate the catalyst. scienceinfo.commdpi.com

Synthetic Data for this compound and Related Compounds

| Reaction Type | Reactants | Catalyst/Base | Solvent | Conditions | Product | Yield (%) | Stereoselectivity | Reference |

| Wittig Reaction | "Wittig-reagent" and 2-methoxybenzaldehyde | Not specified | N,N-dimethylformamide | Reflux, 4h | This compound | 84 | Not specified | |

| Horner-Wadsworth-Emmons | Bis-phosphonate and Aldehyde | Various bases (e.g., NaH, K2CO3) | Aprotic solvents (e.g., THF, DMF) | -78°C to RT | (E,E)-4,4'-Distyrylbiphenyls | High | Predominantly E | General Literature |

| Suzuki-Miyaura Coupling | Aryl halide and Arylboronic acid | Pd catalyst (e.g., Pd(PPh3)4) and Base (e.g., K2CO3) | Toluene, Ethanol/Water | 65-110°C | Substituted Biphenyls | Good to Excellent | N/A | nih.gov, General Literature |

| Heck Reaction | Aryl halide and Alkene | Pd catalyst (e.g., Pd(OAc)2) and Base (e.g., Et3N) | Polar aprotic solvents (e.g., DMF, DMAc) | 100-140°C | Substituted Alkenes | Good to Excellent | Predominantly E | General Literature |

Photophysical and Electronic Properties Research

Photoluminescence Characteristics

The most prominent feature of 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl is its strong fluorescence, which underlies its primary application as an optical brightening agent. mayzo.comnih.gov These agents function by absorbing light in the non-visible ultraviolet spectrum and re-emitting it in the visible blue region of the spectrum, counteracting the inherent yellow cast of many polymers and textiles to make them appear whiter and brighter. mayzo.com

Fluorescence Emission Studies

Research into the photoluminescence of this compound and its derivatives has provided specific data on its spectral properties. The compound is characterized by a maximum absorption wavelength (λabs) of approximately 368 nm and a maximum fluorescence emission wavelength (λem) of around 436 nm, resulting in a visible blue fluorescence. dyestuffintermediates.com

A comprehensive study on a series of seventeen 4,4'-bis-(2-(substituted-styryl))biphenyl derivatives provided detailed optical properties. nih.gov In this study, the presence of electron-donating substituents like the methoxy (B1213986) (OCH₃) group was shown to shift both the absorption and emission wavelengths to longer values (a bathochromic shift). nih.gov This effect is attributed to the stabilization of the excited state by the electron-donating nature of the methoxy group. nih.gov The specific placement of the substituent also plays a role, with substitutions at the 4-position of the terminal phenyl rings having a more significant impact than those at the 2- or 3-positions. nih.gov

| Property | Value | Solvent | Reference |

| Max. Absorption (λabs) | 368 nm | - | dyestuffintermediates.com |

| Max. Emission (λem) | 436 nm | - | dyestuffintermediates.com |

| Fluorescence Color | Blue | - | dyestuffintermediates.com |

Aggregation-Induced Emission (AIE) Phenomena

While this compound has not been explicitly classified as an aggregation-induced emission (AIE) luminogen in the reviewed literature, its functional mechanism, particularly its high emission efficiency in the solid state (e.g., when dispersed in polymers), aligns with AIE principles. mayzo.com The AIE phenomenon describes how certain molecules that are weakly fluorescent in dilute solutions become highly emissive upon aggregation. nih.gov

The prevailing mechanism for AIE is the restriction of intramolecular rotation (RIR). nih.gov In solution, molecules with rotatable single bonds, like the phenyl and styryl groups in stilbenoid derivatives, can dissipate absorbed energy through non-radiative pathways via rotational and vibrational motions. nih.govresearchgate.net When these molecules are aggregated in the solid state or in a poor solvent, these intramolecular rotations are physically hindered. This blockage of non-radiative decay channels forces the excited state to deactivate through radiative pathways, leading to a significant enhancement of fluorescence. nih.gov Given that this compound is a stilbenoid derivative with multiple rotatable bonds, its strong fluorescence when embedded in a solid polymer matrix is consistent with the RIR mechanism central to AIE. mayzo.comnih.gov

Quantum Yield Determinations

The fluorescence quantum yield (ΦF) is a critical measure of a fluorophore's efficiency, defined as the ratio of photons emitted to photons absorbed. uci.edu High quantum yields are desirable for applications such as optical brightening.

A key study measuring the optical properties of various 4,4'-bis-(2-(substituted-styryl))biphenyl derivatives in N,N-dimethylformamide (DMF) determined the fluorescence quantum yield of this compound to be 0.801. nih.gov This high value confirms the compound's efficiency as a fluorophore and underscores its suitability for use as a fluorescent whitener. The table below compares the quantum yield of this compound with other derivatives from the same study. nih.gov

| Compound Derivative (Substitution on terminal phenyl rings) | Quantum Yield (ΦF) in DMF | Reference |

| This compound | 0.801 | nih.gov |

| 4,4'-Bis(4-methoxystyryl)-1,1'-biphenyl | 0.680 | nih.gov |

| 4,4'-Bis(2,4-dichlorostyryl)-1,1'-biphenyl | 0.565 | nih.gov |

Electronic Structure and Excited State Dynamics

The electronic properties of this compound are dictated by its extended conjugated system and the influence of its methoxy substituents. These factors determine the nature of its electronic transitions and the behavior of its excited states.

Charge Transfer Character of Excited States

The molecular architecture of this compound, featuring electron-donating methoxy groups attached to a large π-conjugated system, is characteristic of a donor-π-bridge structure. Such structures are known to exhibit intramolecular charge transfer (ICT) upon photoexcitation. nih.govnih.govresearchgate.net

When the molecule absorbs a photon, an electron is promoted to a higher energy level. In molecules with this donor-π arrangement, this excitation often involves the transfer of electron density from the electron-rich donor group (the methoxy-substituted phenyl ring) across the π-system. rsc.org Studies on methoxy-substituted stilbenes have shown that they can form highly polarized, charge-transfer excited states, particularly in polar solvents. nih.gov This ICT character in the excited state can influence the photophysical properties, including the degree of solvent-dependent emission shifts (solvatochromism) and the efficiency of fluorescence. rsc.org While specific computational studies on the ICT character of this compound were not found, its structure strongly suggests that its excited states possess a significant charge-transfer nature.

Singlet and Triplet State Energetics

The photoluminescence of an organic molecule is governed by the energetics of its singlet and triplet excited states. Upon absorption of light, the molecule is typically promoted to a singlet excited state (S₁). For highly fluorescent compounds, the primary de-excitation pathway is radiative decay from this S₁ state back to the ground state (S₀), which is observed as fluorescence. uci.edu

An alternative pathway is intersystem crossing (ISC) from the singlet excited state to a triplet excited state (T₁). De-excitation from the T₁ state is known as phosphorescence and is generally a much slower process. Efficient fluorescence requires that the rate of radiative decay from S₁ is significantly faster than the rate of competing non-radiative processes, including ISC to T₁. uci.edu

Radiative and Non-Radiative Decay Pathways

The de-excitation of this compound from its electronically excited state occurs through a combination of radiative and non-radiative decay pathways. The efficiency of these pathways determines the compound's fluorescent properties.

Radiative decay, the process by which a molecule returns to its ground state through the emission of a photon, is a key characteristic of this compound. Research has shown that the one-photon fluorescence quantum yield (Φ) of this compound is solvent-dependent. For instance, the fluorescence quantum yield is 0.53 in chloroform, 0.58 in tetrahydrofuran (B95107) (THF), and 0.49 in N,N-dimethylformamide (DMF). This indicates that the solvent environment plays a role in modulating the efficiency of light emission.

Non-radiative decay pathways, which dissipate energy as heat rather than light, compete with fluorescence. These pathways can include processes like internal conversion and intersystem crossing. For similar distyrylbiphenyl (B371695) derivatives, such as 4,4'-bis[(N-carbazole)styryl]biphenyl, studies have demonstrated the potential to achieve near-unity fluorescence quantum efficiency by effectively suppressing non-radiative decay. aip.org This is often achieved by creating a rigid molecular structure that minimizes vibrational and rotational modes that would otherwise lead to non-radiative energy loss. aip.org In the case of this compound, the presence of bulky methoxy groups can contribute to steric hindrance, which may restrict intramolecular rotations and thus limit non-radiative decay channels, contributing to its significant fluorescence.

Influence of Molecular Conformation on Electronic States

Crystallographic studies have provided detailed insights into the solid-state conformation of this compound. The molecule possesses a center of symmetry at the midpoint of the C-C bond connecting the two phenyl rings of the biphenyl (B1667301) unit. nih.gov The torsion angle between the two phenyl rings of the biphenyl group is a critical parameter. In many biphenyl derivatives, this angle is non-zero in the ground state due to steric hindrance between the ortho-hydrogens on adjacent rings. researchgate.net This twisting disrupts the π-conjugation across the biphenyl linkage, which in turn affects the energy of the electronic states.

In the solid state, the conformation is also influenced by crystal packing forces. For this compound, the crystal structure is stabilized by C-H···π interactions. nih.gov The specific bond lengths and angles determine the extent of electronic communication between the different parts of the molecule. Changes in conformation upon excitation to an electronic excited state can also occur, leading to phenomena such as Stokes shifts, which is the difference in energy between the absorption and emission maxima. The interplay between the molecular structure and the electronic states is fundamental to understanding and predicting the optical and electronic behavior of this compound.

Spectroscopic Characterization Techniques in Photophysical Research

A variety of spectroscopic techniques are employed to elucidate the structure and photophysical properties of this compound.

UV-Vis Absorption Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) absorption spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. For this compound, the UV-Vis absorption spectrum is characterized by strong absorption bands in the ultraviolet and visible regions, corresponding to the excitation of electrons from the ground state to higher energy excited states. These transitions are typically π-π* in nature, involving the delocalized π-electron system of the conjugated styryl and biphenyl moieties.

Studies on a series of 4,4'-bis-(2-(substituted-styryl))biphenyl compounds have shown that the position of the maximum absorption wavelength (λmax) is sensitive to the nature and position of substituents on the terminal phenyl rings. nih.gov Electron-donating groups, such as the methoxy group (OCH3) in the compound of interest, generally lead to a red-shift (a shift to longer wavelengths) of the absorption maximum. nih.gov This is due to the raising of the highest occupied molecular orbital (HOMO) energy level, which reduces the energy gap for electronic transitions.

| Solvent | Absorption Maximum (λmax) (nm) |

| Chloroform | 373 |

| Tetrahydrofuran (THF) | 369 |

| N,N-dimethylformamide (DMF) | 372 |

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy is a powerful technique for studying the dynamics of excited states. This method measures the decay of fluorescence intensity over time after excitation with a short pulse of light. The resulting fluorescence decay curve provides information about the excited-state lifetime (τ), which is the average time a molecule spends in the excited state before returning to the ground state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule.

The ¹H NMR spectrum would show distinct signals for the aromatic protons on the biphenyl and methoxystyryl groups, the vinylic protons of the styryl linkage, and the protons of the methoxy groups. The chemical shifts, splitting patterns (multiplicity), and integration of these signals allow for the precise assignment of each proton in the structure. Similarly, the ¹³C NMR spectrum provides information on the number and types of carbon atoms present in the molecule. Although specific NMR data for this compound were not found in the primary search results, data for closely related biphenyl derivatives are available and demonstrate the utility of this technique for structural confirmation. rsc.org

Mass Spectrometry (MS) for Characterization

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its elemental composition and structure through fragmentation analysis.

For the characterization of this compound, high-resolution mass spectrometry (HRMS) would be employed to accurately determine its molecular weight, confirming the molecular formula C₃₀H₂₆O₂. The mass spectrum would show a prominent molecular ion peak corresponding to the mass of the intact molecule. Analysis of the isotopic pattern of the molecular ion peak can further confirm the elemental composition. While a specific mass spectrum for this compound was not retrieved in the performed searches, mass spectrometry is a standard and essential technique for the characterization of newly synthesized organic molecules. nist.gov

X-ray Diffraction for Solid-State Structures

X-ray diffraction analysis of this compound has provided definitive insights into its three-dimensional molecular conformation and packing in the solid state. Single-crystal X-ray studies reveal the precise arrangement of atoms and the nature of intermolecular forces that govern the crystal lattice.

Detailed research findings indicate that the molecule possesses a center of inversion located at the midpoint of the C-C bond connecting the two central benzene (B151609) rings of the biphenyl core. nih.gov This results in a centrosymmetric molecular structure in the crystalline form. The double bond (C8—C9) of the styryl linkage has a measured length of 1.314 (4) Å, which is consistent with the expected value for a C=C double bond. nih.gov

The crystallographic data are summarized in the interactive table below.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₃₀H₂₆O₂ |

| Formula Weight | 418.51 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.923 (2) |

| b (Å) | 8.169 (3) |

| c (Å) | 12.032 (4) |

| α (°) | 89.04 (2) |

| β (°) | 81.33 (2) |

| γ (°) | 79.28 (2) |

| Volume (ų) | 563.8 (3) |

| Z | 1 |

| Radiation Source | Fine-focus sealed tube |

| Refinement Method | Refinement on F² |

Despite a comprehensive search for scientific literature on the chemical compound this compound, there is insufficient detailed research data available in the public domain to fulfill the request for an in-depth article on its applications in advanced materials science as outlined. While the compound is known and primarily utilized as an optical brightener, specific studies and performance data related to its use in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaic Cells (OPVs) are not available.

The user's request specified a detailed article structure, including subsections on charge transport layer investigations, emitter component studies, and efficiency and stability enhancements in OLEDs, as well as exciton (B1674681) dissociation and active layer composition in OPVs. The instructions also mandated the inclusion of data tables and detailed research findings.

Therefore, it is not possible to generate the requested scientifically accurate and data-driven article while strictly adhering to the provided outline and content requirements.

Applications in Advanced Materials Science

Fluorescent Dye Applications

4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl is recognized for its strong fluorescence properties, which makes it a valuable component in applications requiring high brightness and visibility under UV light. smolecule.com It functions primarily as an optical brightener or fluorescent whitening agent. smolecule.com These agents work by absorbing light in the invisible ultraviolet spectrum and re-emitting it in the visible blue part of the spectrum. This process effectively masks the natural yellowing that can occur in materials over time, resulting in a brighter and whiter appearance. smolecule.com The specific molecular structure, including the arrangement of methoxy (B1213986) groups, enhances its optical characteristics while ensuring good solubility in organic solvents, making it suitable for applications that demand high fluorescence and stability under UV exposure. smolecule.com

Fluorescent probes are indispensable tools in biological and chemical analysis, designed to visualize specific ions, molecules, or environmental changes through a fluorescent signal. nih.gov The development of these probes is a rational process based on modulating the fluorescence of a core structure, known as a fluorophore, through mechanisms like Photoinduced Electron Transfer (PeT) or Förster Resonance Energy Transfer (FRET). nih.govusf.edu

While specific research detailing the development of this compound into targeted fluorescent probes is not extensively documented in the provided sources, its inherent strong fluorescence makes it a candidate for such applications. smolecule.com The core principle of a fluorescent probe involves linking a fluorophore to a receptor that selectively interacts with a target analyte. This interaction triggers a change in the fluorophore's electronic state, leading to a detectable "off/on" or "on/off" switching of its fluorescence. Given its favorable photophysical properties, this compound could potentially serve as the fluorophore component in custom-designed probes for various sensing and imaging applications.

The strong fluorescence of this compound has led to its use in various imaging techniques. smolecule.com Fluorescent dyes are crucial in bioimaging for tasks such as detecting biological substances, cell imaging, and tracking biochemical processes in real-time. nih.gov The advantages of using fluorescent probes in imaging include high sensitivity, rapid response, and the ability to achieve high spatial resolution with fluorescence microscopy. nih.govnih.gov Although the primary application of this compound is in industrial materials as an optical brightener, its fluorescent properties are directly applicable to research in imaging where high contrast and brightness are required. smolecule.com

Integration in Polymer Matrices

The incorporation of this compound into polymer matrices is a key area of its application. It is known to interact effectively with various polymers, enhancing their optical characteristics. smolecule.com This compound is suitable for use in a range of polymers and plastics, including Polyvinyl Chloride (PVC), Polymethyl Methacrylate (B99206) (PMMA), and Phenylethylene, where it can be added as a pigment or optical brightener. specialchem.com

Table 1: Polymer Integration and Effects of this compound

| Polymer/Plastic | Common Abbreviation | Reported Application/Effect | Source(s) |

| Polyvinyl Chloride | PVC | Optical Brightener | smolecule.comspecialchem.com |

| Phenylethylene | - | Optical Brightener | specialchem.com |

| Polymethyl Methacrylate | PMMA | Optical Brightener | specialchem.com |

| Polybutylene | PB | Optical Brightener | specialchem.com |

| Polyesters | - | Whitening Agent | smolecule.com |

| Polyamides (Nylon) | - | Whitening Agent | smolecule.com |

| Polyolefins | PP, PE | Whitening Agent | smolecule.com |

Due to its favorable electronic properties, this compound has been investigated for its potential use in organic electronics. smolecule.com Specifically, its application in organic light-emitting diodes (OLEDs) is an area of research interest. smolecule.com In such devices, organic compounds are incorporated into polymer composites to form thin films that emit light when an electric current is applied. The luminescent properties of this compound make it a candidate for the emissive layer in OLEDs, contributing to the device's brightness and color purity.

A significant advantage of integrating this compound into polymer films is the enhancement of their photostability. smolecule.com Research indicates that its inclusion can improve both the brightness and the durability of polymer films under light exposure. smolecule.com The compound's molecular structure provides stability against degradation from UV light, which is a common issue for many organic materials. smolecule.com This protective quality is crucial for applications where materials are exposed to sunlight or other sources of UV radiation, preventing discoloration and preserving the material's optical properties over time.

An emerging field in materials science is the creation of luminescent and transparent wood-based composites. researchgate.netresearchgate.net The general process involves the delignification of natural wood to create a porous cellulose (B213188) scaffold. This scaffold is then impregnated with a polymer precursor, such as methyl methacrylate (MMA), mixed with a fluorescent dye. researchgate.net An in-situ polymerization process then fills the porous wood structure with a fluorescent polymer matrix (e.g., PMMA), resulting in a transparent and luminescent wood hybrid material. researchgate.netresearchgate.net

This technique has been shown to significantly enhance the fluorescence quantum yield of the incorporated dyes. researchgate.netresearchgate.net While studies have highlighted the use of other fluorophores, the known compatibility of this compound with PMMA and its strong fluorescent properties make it a suitable candidate for creating such advanced wood-based composites. specialchem.com

Table 2: Conceptual Framework for Luminescent Wood Composite

| Component | Material Example | Role in Composite | Source(s) |

| Scaffold | Delignified Natural Wood | Provides hierarchical porous structure | researchgate.netresearchgate.net |

| Polymer Matrix | Polymethyl Methacrylate (PMMA) | Fills scaffold, provides transparency and rigidity | researchgate.netresearchgate.net |

| Fluorophore | This compound | Imparts luminescence to the composite | smolecule.comspecialchem.com |

Other Emerging Optoelectronic Applications

Beyond its well-established use as an optical brightener and its potential in organic light-emitting diodes (OLEDs), this compound is gaining attention for its properties in the field of nonlinear optics, particularly for applications involving two-photon absorption (TPA). TPA is a process where a molecule simultaneously absorbs two photons of lower energy to reach an excited state that would typically require a single photon of higher energy. This phenomenon is foundational for several advanced technologies, including 3D microfabrication, optical data storage, and bio-imaging. instras.combgsu.edu

Research has demonstrated that this compound exhibits significant TPA properties. When dissolved in N,N-dimethylformamide (DMF) and excited by a femtosecond laser with wavelengths in the near-infrared spectrum (700–820 nm), the compound displays strong, up-converted blue fluorescence. sioc-journal.cn This means it absorbs lower-energy infrared light and re-emits it as higher-energy visible blue light.

The efficiency of this process is quantified by the two-photon absorption cross-section (δ), which is a measure of the probability of a TPA event occurring. For this compound, a notable TPA cross-section has been measured, indicating its potential as a functional material for TPA-based applications. sioc-journal.cn Specifically, at an excitation wavelength of 700 nm, the compound showed a TPA cross-section of 155 GM (Goeppert-Mayer units). sioc-journal.cn

These findings highlight the potential of this compound as a two-photon-sensitive material. Its ability to generate strong blue fluorescence upon near-infrared excitation makes it a candidate for use in high-resolution 3D optical data storage, where the nonlinear nature of TPA allows for data to be written and read within a tightly focused, sub-micrometer volume, enabling high-density storage. instras.com

Table 1: Two-Photon Absorption Properties of this compound in DMF

| Property | Value | Excitation Wavelength (nm) |

| Emission Type | Up-converted Blue Fluorescence | 700-820 |

| TPA Cross-Section (δ) | 155 GM | 700 |

Structure Property Relationships and Computational Chemistry

Impact of Molecular Architecture on Photophysical Behavior

The photophysical properties of 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl, such as its ability to absorb and emit light, are a direct consequence of its molecular architecture.

The core structure of this compound features an extended π-conjugated system, which is crucial for its photophysical properties. This system is composed of a central biphenyl (B1667301) unit linked to two stilbene (B7821643) moieties. The biphenyl group, consisting of two connected phenyl rings, and the stilbene units, with their carbon-carbon double bonds connecting two phenyl rings, create a continuous network of overlapping p-orbitals.

This extensive conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). As a result, the molecule can absorb light in the ultraviolet (UV) region of the electromagnetic spectrum and subsequently emit it as visible light, a phenomenon known as fluorescence. The extended π-system allows for efficient delocalization of electrons, which is fundamental to the absorption and emission processes. The biphenyl moiety contributes to the rigidity and length of the conjugated system, while the stilbene units are the primary chromophores responsible for the light absorption and emission characteristics.

The presence of methoxy (B1213986) (-OCH3) groups at the ortho position of the terminal phenyl rings plays a significant role in modulating the electronic properties of the molecule. The methoxy group is an electron-donating group due to the presence of lone pairs of electrons on the oxygen atom. These lone pairs can be delocalized into the π-system of the aromatic ring through resonance.

This electron-donating effect increases the electron density of the conjugated system, which in turn affects the HOMO and LUMO energy levels. Generally, electron-donating groups tend to raise the energy of the HOMO, leading to a smaller HOMO-LUMO gap. This reduction in the energy gap results in a bathochromic (red) shift in both the absorption and emission spectra, meaning the molecule absorbs and emits light at longer wavelengths. Studies on related substituted stilbenes have shown that the position and nature of substituents can significantly tune the photophysical properties. For instance, electron-donating groups like methoxy can enhance fluorescence quantum yields. dovepress.com

| Compound | Substitution Pattern | Maximum Absorption Wavelength (λmax) | Maximum Emission Wavelength (λem) | Reference |

|---|---|---|---|---|

| This compound | ortho-methoxy | ~376 nm (in DMF) | ~432 nm (in DMF) | researchgate.net |

| Unsubstituted 4,4'-distyrylbiphenyl | None | ~350 nm | ~405 nm | General literature values |

The placement of the methoxy groups at the ortho position introduces steric hindrance, which influences the planarity of the molecule. For a fully conjugated system to be most effective, the molecule should be as planar as possible to maximize the overlap of p-orbitals. However, the bulky methoxy groups can sterically interact with the adjacent vinyl protons, forcing the terminal phenyl rings to twist out of the plane of the stilbene double bond.

Theoretical Studies and Computational Modeling

Computational methods are invaluable for gaining a deeper understanding of the electronic structure and dynamic behavior of this compound.

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of molecules. DFT calculations can provide valuable insights into the HOMO and LUMO energy levels, the distribution of electron density, and the molecular electrostatic potential (MEP).

For molecules like this compound, DFT calculations can predict the HOMO-LUMO energy gap, which is directly related to the wavelength of light the molecule absorbs. The HOMO is typically distributed over the entire π-conjugated system, with significant contributions from the stilbene and biphenyl moieties. The LUMO is also delocalized over the π-system. The methoxy groups, being electron-donating, are expected to raise the energy of the HOMO, thereby reducing the energy gap.

The Molecular Electrostatic Potential (MEP) map is another useful tool derived from DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the oxygen atoms of the methoxy groups would be expected to be regions of high electron density (negative potential), while the aromatic protons would be regions of lower electron density (positive potential). This information is crucial for understanding potential intermolecular interactions.

| Computational Parameter | Predicted Information | Significance |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Correlates with the wavelength of maximum absorption. |

| Molecular Electrostatic Potential (MEP) | 3D map of electron density | Identifies sites for intermolecular interactions. |

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide insights into its behavior in a condensed phase, such as in a polymer matrix where it is often used as an optical brightener.

By simulating a system containing multiple molecules of the compound, or the compound embedded in a polymer, MD can reveal the nature of the intermolecular interactions. These interactions are primarily governed by non-covalent forces, such as van der Waals forces and potential π-π stacking between the aromatic rings of adjacent molecules. The MEP calculated from DFT can be used to parameterize the force fields for MD simulations, ensuring an accurate representation of the electrostatic interactions.

MD simulations can help to understand how the compound disperses within a material and how its conformation might change in different environments. For example, the simulations could show whether the molecules tend to aggregate or remain isolated, which would have a significant impact on their fluorescent properties. Understanding these intermolecular interactions is key to optimizing the performance of this compound in its applications. comporgchem.com

Quantitative Structure-Property Relationship (QSPR) Analysis

Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a compound and its macroscopic properties. For complex organic molecules like this compound, QSPR models can be invaluable for predicting physicochemical properties and guiding the design of new derivatives with enhanced characteristics without the need for extensive empirical testing.

The fundamental principle of QSPR is to represent the molecular structure using numerical values known as molecular descriptors. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic features. For stilbene derivatives, relevant properties for QSPR studies often include optical characteristics such as fluorescence quantum yield, maximum absorption wavelength (λmax), and photostability, as well as other physical properties like solubility and melting point. nih.gov

A typical QSPR study involves several key steps:

Dataset Creation: A series of structurally related compounds, including this compound and its analogues, is selected. The target property (e.g., whiteness index for an optical brightener) is experimentally measured for each compound in the series. researchgate.net

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule using specialized software. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), quantum-chemical descriptors (e.g., HOMO/LUMO energies), and electronic constants like Hammett and Taft parameters that describe the electron-donating or -withdrawing nature of substituents. researchgate.net

Model Development: Statistical techniques, most commonly multiple linear regression (MLR), are employed to build a mathematical equation that links a subset of the calculated descriptors to the measured property. researchgate.net The goal is to create a statistically robust model with high predictive power.

Model Validation: The predictive ability of the QSPR model is rigorously tested using internal and external validation techniques to ensure its reliability for predicting the properties of new, untested compounds.

In the context of stilbene-based fluorescent brightening agents, a QSPR study might correlate the degree of whiteness imparted to a substrate with specific structural features of the brightener molecule. researchgate.net For instance, a model could reveal that the presence of electron-donating groups (like the methoxy group in this compound) at specific positions on the phenyl rings enhances fluorescence, a key property for optical brighteners. smolecule.com

The following interactive data table illustrates the type of data that would be generated in a QSPR analysis for a series of hypothetical stilbene derivatives, predicting their fluorescence quantum yield (ΦF).

| Compound (Hypothetical Analogue) | Molecular Weight (g/mol) | LogP | HOMO-LUMO Gap (eV) | Predicted Quantum Yield (ΦF) |

|---|---|---|---|---|

| Derivative 1 (Parent Biphenyl) | 154.21 | 3.92 | 5.31 | 0.15 |

| Derivative 2 (Styryl Biphenyl) | 256.34 | 5.60 | 4.85 | 0.45 |

| Derivative 3 (4,4'-Distyryl Biphenyl) | 358.47 | 7.28 | 4.52 | 0.78 |

| Derivative 4 (this compound) | 418.53 | 7.15 | 4.35 | 0.89 |

| Derivative 5 (4,4'-Bis(2,4-dimethoxystyryl)-1,1'-biphenyl) | 478.58 | 7.02 | 4.21 | 0.94 |

Prediction of Spectroscopic Parameters

Computational quantum chemistry provides powerful tools for predicting the spectroscopic parameters of molecules like this compound. Methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) allow for the theoretical calculation of various spectra, which can aid in the interpretation of experimental data and provide insights into the molecule's electronic structure and vibrational modes. scielo.org.zaresearchgate.net

UV-Visible Spectroscopy

The electronic absorption properties, which determine the color and UV-Vis absorption spectrum of a compound, can be predicted with considerable accuracy using TD-DFT. sapub.org This method calculates the vertical excitation energies from the ground state to various excited states, along with the corresponding oscillator strengths (f), which relate to the intensity of the absorption peaks. scielo.org.za

The choice of the DFT functional (e.g., B3LYP, CAM-B3LYP, M06-2X) and the basis set (e.g., 6-311++G(d,p)) is crucial for obtaining reliable results. researchgate.netchemrxiv.org Furthermore, incorporating solvent effects through models like the Polarizable Continuum Model (PCM) often improves the agreement between theoretical predictions and experimental spectra measured in solution. sapub.org For this compound, TD-DFT calculations would predict strong absorptions in the UV-A or near-visible region, consistent with its function as a fluorescent brightener that absorbs UV light and re-emits it in the visible spectrum. smolecule.com

Below is an interactive table showing typical results from a TD-DFT calculation for a molecule with a similar conjugated system.

| Excited State | Predicted Wavelength (λmax, nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S1 | 385 | 1.52 | HOMO -> LUMO (96%) |

| S2 | 321 | 0.18 | HOMO-1 -> LUMO (85%) |

| S3 | 295 | 0.05 | HOMO -> LUMO+1 (78%) |

| S4 | 278 | 0.45 | HOMO-2 -> LUMO (91%) |

NMR Spectroscopy

The prediction of Nuclear Magnetic Resonance (NMR) spectra is another key application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is widely used to calculate the ¹H and ¹³C NMR chemical shifts (δ). scielo.org.zamdpi.com These calculations are performed on the optimized molecular geometry. The predicted chemical shifts are typically referenced against a standard compound (e.g., tetramethylsilane, TMS) and often show excellent linear correlation with experimental values. mdpi.com Such calculations can be instrumental in assigning complex spectra and confirming the chemical structure of newly synthesized compounds like this compound. nih.gov

The following table presents predicted ¹H and ¹³C NMR chemical shifts for representative nuclei in the this compound structure, based on methodologies applied to similar aromatic compounds. mdpi.com

| Atom Type | Nucleus | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| Biphenyl Ring | ¹³C | 127.5 - 141.2 |

| Biphenyl Ring | ¹H | 7.55 - 7.80 |

| Vinylic C=C | ¹³C | 128.9 - 130.5 |

| Vinylic C=C | ¹H | 7.10 - 7.35 |

| Methoxy Phenyl C-O | ¹³C | 157.8 |

| Methoxy Group | ¹³C | 55.6 |

| Methoxy Group | ¹H | 3.91 |

Infrared (IR) Spectroscopy

DFT calculations are also highly effective for predicting the vibrational spectrum (IR) of a molecule. mdpi.com By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies and their corresponding intensities can be obtained. scielo.org.za These theoretical frequencies often systematically deviate from experimental values due to the neglect of anharmonicity and other factors. As a result, they are commonly multiplied by an empirical scaling factor to improve the match with experimental IR spectra. mdpi.com These calculations help in the assignment of specific absorption bands to the vibrational modes of the molecule, such as C=C stretching of the styryl and biphenyl groups, C-O stretching of the methoxy ether group, and various C-H bending and stretching modes. scielo.org.za

An illustrative table of predicted IR frequencies for key functional groups in this compound is provided below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3010 | Medium |

| Aliphatic C-H Stretch (Methoxy) | 2980 - 2850 | Medium |

| Vinylic C=C Stretch | 1650 - 1625 | Strong |

| Aromatic C=C Stretch | 1605 - 1450 | Strong-Medium |

| Asymmetric C-O-C Stretch (Aryl Ether) | 1275 - 1230 | Strong |

| Symmetric C-O-C Stretch (Aryl Ether) | 1050 - 1010 | Medium |

| Trans C-H Out-of-Plane Bend | 975 - 950 | Strong |

Interactions with Diverse Material Systems

Interactions with Polymer Hosts

The compound 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl, also known by trade names such as Fluorescent Brightener 378 or FP-127, demonstrates significant interactions when incorporated into various polymer hosts. raytopoba.com It is particularly suitable for polymers like polyvinyl chloride (PVC), polymethyl methacrylate (B99206) (PMMA), and polystyrene, where it acts as a pigment or optical brightener. mdpi.comspecialchem.com Its fine compatibility with these polymers is a key attribute for its application. wsdchemical.com

Dispersion and Distribution within Polymer Matrices

The dispersion and distribution of this compound within polymer matrices are critical for its function as an optical brightener. Effective dispersion is necessary to achieve uniform brightness and prevent aggregation that could negatively impact the material's properties.

The solubility of a polymer additive is a key factor governing its dispersion. Generally, polymers are less soluble in a given liquid compared to their low-molecular-weight counterparts, and this solubility tends to decrease as the polymer's molecular weight increases. echemi.com For this compound, its dispersion in a polymer matrix begins with the permeation of the molten polymer by the additive's molecules. echemi.com

In practice, the compound can be introduced into the polymer either before or during the polymerization process or before molding. cellulosechemtechnol.ro For instance, in the preparation of polyethylene (B3416737) dispersions, the polymer is dissolved in a mixture of a solvent and a non-solvent at an elevated temperature to form a clear solution, which upon cooling with agitation, results in a stable, finely-divided dispersion. cellulosechemtechnol.ro

The dispersion of optical brighteners like this compound is also influenced by the guest-host interactions between the additive and the polymer matrix. The level of aromaticity and chemical complexity of both the dye and the polymer play a role in these interactions. nih.gov

Influence on Polymer Material Performance

The incorporation of this compound into polymer matrices can significantly influence the material's performance, primarily its optical properties, but also its thermal and mechanical characteristics.

Optical Performance: As an optical brightener, its primary function is to absorb ultraviolet (UV) light and re-emit it as visible blue light, which counteracts the natural yellowing of polymers, making them appear whiter and brighter. wsdchemical.com This compound exhibits a maximum absorption wavelength of 368 nm and a maximum emission wavelength of 436 nm when dissolved in organic solvents. wsdchemical.com

Thermal Stability: The addition of additives can affect the thermal stability of polymers. For instance, in PVC, thermal degradation involves dehydrochlorination, which can be influenced by various additives. mdpi.com While specific data on the direct impact of this compound on the thermal stability of PVC is not extensively detailed in the provided search results, it is known to possess good thermal resistance. wsdchemical.com The thermal stability of PVC composites can be enhanced by additives that can absorb the HCl produced during degradation. mdpi.com

Mechanical Properties: The mechanical properties of polymers can also be altered by the addition of other substances. For example, in PMMA, the incorporation of cross-linking agents is a common strategy to improve its mechanical properties. nih.govresearchgate.net While the direct impact of this compound on the mechanical properties of PMMA and other polymers is not specifically quantified in the available literature, any additive that is well-dispersed and has good compatibility with the polymer matrix is less likely to have a detrimental effect on these properties.

Below is a table summarizing the recommended concentrations of Optical Brightener FP-127 (a trade name for this compound) in different polymers to achieve desired optical effects. wsdchemical.com

| Polymer | Application | Concentration (g per 100kg of material) |

|---|---|---|

| Polyvinyl chloride (PVC) | White | 10 - 50 |

| Transparency | 0.1 - 1 | |

| Polystyrene | White | 1 - 50 |

| Transparency | 0.1 - 1 | |

| Acrylonitrile Butadiene Styrene (ABS) | - | 10 - 50 |

Interaction with Surfactant Systems (e.g., micelle formation of similar compounds)

The interaction between solutes and surfactants can lead to the solubilization of the solute within the micelles. This is particularly relevant for hydrophobic compounds in aqueous solutions. The formation of mixed micelles, involving more than one type of surfactant, can exhibit synergistic effects, leading to enhanced solubilization. aps.org The stability and phase behavior of these mixed surfactant systems are influenced by the interactions between the different surfactant species. researchgate.net

For stilbene (B7821643) derivatives, their interaction with surfactants can be studied by observing changes in properties such as the CMC of the surfactant in the presence of the stilbene compound. For instance, the presence of bisphenol A, a compound with some structural similarities to stilbene derivatives, has been shown to decrease the CMC of certain surfactants. mdpi.com This suggests an interaction where the stilbene derivative may be incorporated into the micelles. The thermodynamic parameters of micellization, such as the Gibbs free energy, enthalpy, and entropy, can provide further information about these interactions. gre.ac.uk

The table below shows the CMC values for some common surfactants, which can serve as a reference for understanding the concentration ranges at which micelle formation occurs. researchgate.net

| Surfactant | CMC (mM) |

|---|---|

| Sodium Dodecyl Sulfate (SDS) | 8.2 |

| Cetyltrimethylammonium Bromide (CTAB) | 0.92 |

| Triton X-100 | 0.24 |

| Tween 20 | 0.06 |

| Tween 80 | 0.012 |

Surface Grafting and Chemical Modification Studies (e.g., luminescent wood)

The concept of creating luminescent wood by incorporating fluorescent compounds has been explored as a novel application for such materials. This typically involves the chemical modification of the wood surface to anchor the luminescent molecules. While there is no specific literature detailing the use of this compound for this purpose, the general principles of surface grafting and modification of cellulose-based materials are well-established.

Wood is a natural composite material primarily composed of cellulose (B213188), hemicellulose, and lignin. mdpi.com Its surface can be modified through various chemical treatments to impart new properties. swst.orgresearchgate.netmdpi.commdpi.com Grafting involves the covalent bonding of molecules or polymer chains onto the cellulose backbone. nyu.edu This can be achieved through different initiation methods, including chemical, photochemical, and high-energy radiation techniques.

For instance, fluorescent molecules have been grafted onto cellulose nanocrystals for applications in sensing and biomedical imaging. mdpi.comnih.gov Distyrylbiphenyl (B371695) sulfonate derivatives, which are structurally related to this compound, have shown a strong affinity for cellulose fibers and have been used to create iridescent and fluorescent films from cellulose nanocrystals. nih.gov The adsorption of these molecules onto cellulose is believed to occur via electrostatic interactions and the formation of hydrogen bonds. nih.gov

The creation of luminescent wood often involves treating the wood to increase its porosity and then infusing it with a solution containing the fluorescent agent. The inherent structure of wood can then act as a scaffold for the luminescent material. Given the fluorescent properties of this compound and its compatibility with organic matrices, it could potentially be used in such applications, although specific research is needed to confirm its efficacy and the optimal methods for its incorporation into wood.

Derivatization, Analogues, and Structure Activity Studies

Synthesis of Functionalized Derivatives of 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl

The synthesis of this compound and its functionalized derivatives often employs well-established synthetic methodologies, with the Wittig and Wittig-Horner reactions being particularly prominent. The parent compound can be prepared through the reaction of a Wittig reagent with 2-methoxybenzaldehyde (B41997). nih.gov This approach provides a reliable route to the core structure, which can then be modified to introduce various functional groups.

The introduction of functional groups onto the biphenyl (B1667301) or styryl moieties allows for the fine-tuning of the molecule's photophysical and physicochemical properties. Common synthetic strategies for creating functionalized biphenyl derivatives include Suzuki-Miyaura and Negishi cross-coupling reactions, which are effective for forming carbon-carbon bonds. nih.gov For instance, substituted aryl boronic acids can be coupled with a dihalo-biphenyl precursor to introduce a wide range of substituents.

Furthermore, functionalization can be achieved by utilizing substituted starting materials in the Wittig-Horner reaction. For example, derivatives with hydroxyl and methoxy (B1213986) groups have been synthesized to explore their potential biological activities. The general synthetic approach often involves the preparation of a substituted benzyl (B1604629) phosphonate (B1237965) ylide, which is then reacted with an appropriate aldehyde to yield the desired bis-styrylbenzene derivative. These synthetic routes offer the flexibility to introduce functional groups such as amines, halides, and alkyl chains, thereby enabling a systematic investigation of their impact on the compound's fluorescence and other properties.

Comparative Studies with Structurally Related Fluorescent Compounds

To understand the structure-property relationships that govern the performance of this compound, researchers conduct comparative studies with structurally related fluorescent compounds. These investigations provide valuable insights into the effects of substituent changes and isomeric forms on the material's photophysical behavior.

Analysis of Biphenyl-Stilbene Analogues with Varying Substituents (e.g., sulfonate vs. methoxy)

A notable structural analogue used for comparative analysis is 4,4'-Bis(2-sulfostyryl)biphenyl disodium (B8443419) salt (BSSPD). biosynth.com This compound replaces the methoxy groups of the parent molecule with sulfonate groups. This substitution significantly impacts the compound's solubility and electronic properties. BSSPD is a fluorescent dye utilized in various applications, including as an optical probe for wastewater pH monitoring due to its distinct fluorescence changes in acidic and alkaline conditions. biosynth.com

The presence of the electron-donating methoxy group in this compound generally leads to longer absorption and emission wavelengths compared to unsubstituted stilbene (B7821643). researchgate.netresearchgate.net In contrast, the sulfonate group in BSSPD, while enhancing water solubility, can influence the electronic transitions and, consequently, the fluorescence characteristics. Detailed comparative studies of the quantum yields and Stokes shifts of these two compounds are crucial for understanding the trade-offs between solubility and luminescent efficiency imparted by these different functional groups.

| Compound | Substituent | Key Property Influence | Reported Application |

|---|---|---|---|

| This compound | Methoxy (-OCH3) | Enhances electron-donating character, red-shifts absorption/emission. researchgate.netresearchgate.net | Fluorescent whitener, colorant. researchgate.net |

| 4,4'-Bis(2-sulfostyryl)biphenyl disodium | Sulfonate (-SO3Na) | Increases water solubility, alters electronic properties. biosynth.com | pH probe for wastewater, optical brightener. biosynth.comconnectchemicals.com |

Exploration of Isomeric Forms and Their Photophysical Differences

The stilbene units within this compound can exist as either cis (Z) or trans (E) isomers. The spatial arrangement of the substituents around the double bond significantly affects the molecule's conformation and, consequently, its photophysical properties. The trans isomer is generally more planar and exhibits higher fluorescence quantum yields, while the cis isomer is often non-fluorescent or weakly fluorescent due to non-radiative decay pathways facilitated by steric hindrance and rotational freedom.

The photoisomerization between cis and trans forms is a key process in stilbene derivatives. chemicalbook.com Upon photoirradiation, the trans form can convert to the cis form, and this process can be reversible. nih.gov The photostationary state, a mixture of both isomers, is often reached after a certain period of irradiation. The thermal isomerization from the less stable cis isomer back to the trans isomer can also occur.

Computational and experimental studies on related systems have shown that the substitution positions on the biphenyl core influence molecular conformations and frontier molecular orbital distributions, which in turn affect the photoluminescence properties. biosynth.com A more twisted structure can be beneficial for the separation of frontier molecular orbitals, while a more planar structure often contributes to higher luminescent intensity. biosynth.com A detailed photophysical comparison of the isolated cis and trans isomers of this compound would provide critical data on their respective quantum yields, lifetimes, and isomerization dynamics, which is essential for applications where photostability and consistent emission are required.

Rational Design Principles for Enhanced Performance

The development of new fluorescent materials with superior performance relies on the application of rational design principles. These principles are derived from a fundamental understanding of how molecular structure influences photophysical properties such as quantum yield, Stokes shift, and photostability.

One of the primary strategies to enhance fluorescence quantum yield is to increase the rigidity of the molecular structure. nih.gov By restricting intramolecular bond rotations and vibrations, non-radiative decay pathways are suppressed, leading to a higher probability of radiative decay (fluorescence). This can be achieved by introducing bulky substituents that sterically hinder rotation or by creating more rigid molecular scaffolds.

Another key design principle involves tuning the electronic properties of the molecule by introducing electron-donating or electron-withdrawing groups. researchgate.net In the case of this compound, the methoxy groups act as electron donors. The strategic placement of different substituents can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the absorption and emission wavelengths. For instance, introducing stronger electron-donating groups can lead to a further red-shift in the emission spectrum. researchgate.net

Furthermore, the design of molecules with a large Stokes shift is often desirable to minimize self-absorption and improve detection sensitivity. This can be achieved by designing molecules that undergo a significant change in geometry or electronic structure upon excitation.

| Design Principle | Mechanism | Desired Outcome |

|---|---|---|

| Increase Molecular Rigidity | Suppression of non-radiative decay through restriction of intramolecular rotations and vibrations. nih.gov | Higher fluorescence quantum yield. |

| Tune Electronic Properties | Introduction of electron-donating or -withdrawing groups to modify HOMO/LUMO energy levels. researchgate.net | Control over absorption/emission wavelengths. |

| Promote Large Stokes Shift | Induce significant geometric or electronic structural changes upon excitation. | Reduced self-absorption and improved sensitivity. |

| Extend π-Conjugation | Increase the size of the delocalized electron system. researchgate.net | Higher molar absorption coefficient and enhanced brightness. |

Advanced Characterization Techniques in Research

Advanced Spectroscopic Methods

Spectroscopic methods are indispensable for elucidating the molecular structure and electronic properties of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy would provide a detailed picture of the molecular architecture of 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. quora.commicrobenotes.com For this compound, ¹H NMR and ¹³C NMR would be employed.